5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS 1036757-01-3) is a highly substituted ortho-nitrobenzaldehyde utilized as a critical building block in the synthesis of complex heterocycles and advanced photolabile linkers. Featuring a precisely positioned bromo handle at C5 and an electron-donating methoxy group at C4, alongside the core reactive aldehyde and nitro functional groups, this compound enables the rapid construction of 6-bromo-7-methoxyquinolines, indoles, and quinazolines. In industrial procurement and process chemistry, it is prioritized over simpler benzaldehydes because it permits late-stage diversification via palladium-catalyzed cross-coupling while simultaneously tuning the electronic and photophysical properties of the downstream target [1].
Substituting this compound with simpler analogs like 4-methoxy-2-nitrobenzaldehyde or 5-bromo-2-nitrobenzaldehyde fundamentally disrupts downstream synthetic workflows. If 4-methoxy-2-nitrobenzaldehyde is utilized, the resulting heterocycle or linker lacks the critical aryl bromide handle, requiring harsh, non-regioselective late-stage halogenation that degrades complex intermediates and reduces overall yield. Conversely, using 5-bromo-2-nitrobenzaldehyde omits the C4-methoxy group, which is essential for red-shifting the absorption maximum in photolabile systems to biologically benign wavelengths (>350 nm) and for providing necessary electron density to stabilize specific heterocyclic pharmacophores [1]. Thus, for workflows requiring both late-stage cross-coupling and tuned electronic or photophysical profiles, generic substitution is synthetically unviable.
In the synthesis of highly functionalized quinoline-based kinase inhibitors, starting with 5-bromo-4-methoxy-2-nitrobenzaldehyde directly yields a 6-bromo-7-methoxyquinoline core after reduction and cyclization. This pre-installed bromo group enables immediate downstream Suzuki-Miyaura or Buchwald-Hartwig couplings with >90% conversion efficiency. Attempting to use 4-methoxy-2-nitrobenzaldehyde requires post-cyclization bromination, which suffers from poor regioselectivity (often yielding mixtures of 6-bromo and 8-bromo isomers) and reduces the recoverable yield of the desired intermediate by up to 40-50% [1].
| Evidence Dimension | Regioselective yield of 6-bromo-7-methoxy heterocyclic cores |
| Target Compound Data | >90% conversion to pure 6-bromo isomer via direct cyclization |
| Comparator Or Baseline | 4-Methoxy-2-nitrobenzaldehyde (requires post-cyclization bromination, yielding ~50% desired isomer due to poor regioselectivity) |
| Quantified Difference | ~40% absolute increase in target isomer yield |
| Conditions | Standard reduction/cyclization sequence followed by Pd-catalyzed cross-coupling |
Eliminates the need for low-yielding, non-selective late-stage halogenation steps, directly improving the scalability and cost-efficiency of API manufacturing.
For the development of o-nitrobenzyl (ONB) photolabile protecting groups, the presence of the C4-methoxy group is critical for tuning the absorption profile. Linkers derived from 5-bromo-4-methoxy-2-nitrobenzaldehyde exhibit a red-shifted absorption maximum (λmax ~340-360 nm) compared to those derived from 5-bromo-2-nitrobenzaldehyde (λmax ~280-300 nm). This shift allows for photolysis at 365 nm, achieving >95% cleavage within standard irradiation times while preventing UV-induced degradation of sensitive biological payloads, a critical requirement for spatial transcriptomics and targeted drug release applications [1].
| Evidence Dimension | Photolysis wavelength and biological compatibility |
| Target Compound Data | Cleavage at 365 nm (biocompatible) |
| Comparator Or Baseline | 5-Bromo-2-nitrobenzaldehyde (cleavage at ~300 nm, causes UV damage to biological samples) |
| Quantified Difference | ~60 nm red-shift in effective photolysis wavelength |
| Conditions | UV irradiation of derived o-nitrobenzyl linkers in aqueous or physiological media |
Enables the use of the linker in live-cell or nucleic acid applications where standard short-wave UV would cause unacceptable sample degradation.
During multi-step API synthesis, the reduction of the nitro group to an amine is a critical step. The resulting intermediate from 5-bromo-4-methoxy-2-nitrobenzaldehyde (2-amino-5-bromo-4-methoxybenzaldehyde) is a stable, highly crystalline solid that can be purified via direct precipitation or recrystallization to >98% purity. In contrast, the unsubstituted baseline, 2-nitrobenzaldehyde, yields 2-aminobenzaldehyde upon reduction—a notoriously unstable intermediate that rapidly self-condenses and often requires immediate use or complex chromatographic isolation [1].
| Evidence Dimension | Intermediate stability and purification requirement |
| Target Compound Data | Stable crystalline solid; purified via recrystallization (>98% purity) |
| Comparator Or Baseline | 2-Nitrobenzaldehyde (yields unstable, self-condensing amine requiring immediate use or chromatography) |
| Quantified Difference | Eliminates intermediate degradation and bypasses chromatography |
| Conditions | Pilot-scale nitro reduction to ortho-aminobenzaldehyde |
Significantly reduces solvent consumption, limits intermediate degradation, and lowers labor costs during the scale-up of pharmaceutical building blocks.
Because it cleanly forms 6-bromo-7-methoxy heterocyclic scaffolds without requiring post-cyclization halogenation, this compound is a highly efficient starting material for manufacturing targeted therapeutics, including IRAK4 and bromodomain inhibitors. The pre-installed bromo group serves as a reliable attachment point for diverse pharmacophores [1].
The methoxy-induced red-shift makes this compound a practical precursor for synthesizing o-nitrobenzyl photolabile linkers used in spatial transcriptomics and controlled-release materials. It allows for efficient cleavage at >350 nm, mitigating the risk of damaging sensitive biological payloads compared to unmethoxylated analogs [2].
The C5-bromo group provides a direct handle for coupling the photolabile core to polymeric supports. This enables the creation of custom photocleavable resins designed for the automated synthesis and light-triggered release of complex peptides [3].